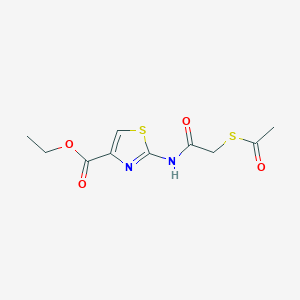

Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate

Description

Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate is a thiazole-based compound featuring an acetylthioacetamido substituent at the 2-position and an ethyl ester group at the 4-position. Thiazole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This compound’s acetylthio group may enhance reactivity through sulfur-mediated interactions, while the ester moiety contributes to solubility and bioavailability.

Properties

IUPAC Name |

ethyl 2-[(2-acetylsulfanylacetyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S2/c1-3-16-9(15)7-4-18-10(11-7)12-8(14)5-17-6(2)13/h4H,3,5H2,1-2H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXOMBZERGSMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CSC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with acetylthioacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents on the ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and therapeutic efficacy.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. It may also interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a) and Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate (5b)

- Structure : The 1,3-dioxoisoindolinyl group replaces the acetylthio moiety, introducing a phthalimide-like structure. Compound 5b further includes a phenylpropanamido chain .

- Synthesis: Derived from ethyl 2-aminothiazole-4-carboxylate via coupling with 1,3-dioxoisoindolin-2-yl acetic acid derivatives .

- Activity : Both compounds exhibit potent antiproliferative effects against HCT-116 colorectal cancer cells (IC₅₀ = 0.72 μM for 5a; 1.55 μM for 5b), comparable to methotrexate (IC₅₀ = 0.7 μM). Molecular docking studies suggest strong binding to β-catenin, a key protein in colorectal cancer progression .

Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (1)

- Structure : Features a hydrazinyl linker and a nitrobenzylidene group instead of acetylthioacetamido .

- Electronic Properties: The nitro group reduces the HOMO-LUMO gap (4.32 eV) due to extended conjugation, enhancing charge transfer and reactivity. This contrasts with non-conjugated substituents (e.g., alkyl groups), which exhibit larger gaps (~5.5–6.0 eV) .

- Activity : Demonstrates moderate antioxidant (DPPH IC₅₀ = 78 μg/mL) and antimicrobial activity (MIC = 32 μg/mL against S. aureus) .

Ethyl 5-methyl-2-[2-((1-methyl-1H-imidazol-2-yl)thio)acetamido]thiazole-4-carboxylate (3f)

- Characterization : Elemental analysis (C: 38.56%, H: 4.11%, N: 24.57%) and HRMS ([M+1]⁺ = 343.0642) confirm purity .

Ethyl 2-[2-(4-chlorophenoxy)acetamido]-4-methylthiazole-5-carboxylate

- Structure: Replaces acetylthio with a chlorophenoxyacetamido group, increasing lipophilicity .

- Implications : Enhanced logP may improve membrane permeability but could affect metabolic stability .

Electronic and Physicochemical Properties

- HOMO-LUMO Gaps: Compound 1 (nitrobenzylidene): 4.32 eV . Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate (trifluoromethyl group): ~5.8 eV (estimated) . Non-conjugated alkyl substituents: ~5.5–6.0 eV .

- LogP Predictions: Chlorophenoxy derivative: Higher logP due to aromatic Cl . Imidazole-thio derivative (3f): Moderate logP (predicted ~2.5) .

ADMET and Molecular Modeling

- 5a/5b : In silico ADMET studies predict favorable oral bioavailability and low hepatotoxicity .

Biological Activity

Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiazole ring that contributes to its biological activity. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. It shows promise as a lead compound in the development of new antibiotics due to its ability to inhibit bacterial growth through enzyme interactions and disruption of cellular processes.

Antifungal Activity

The compound also demonstrates antifungal activity, which is crucial in addressing fungal infections that are resistant to conventional treatments. Studies have shown that it can effectively inhibit the growth of pathogenic fungi by targeting specific metabolic pathways.

Anticancer Activity

This compound has garnered attention for its anticancer properties. It has been tested against various cancer cell lines, revealing cytotoxic effects that suggest potential as an anticancer agent. Notably, the compound has shown effectiveness against colorectal cancer cells, with studies indicating a mechanism involving the inhibition of beta-catenin, a critical protein in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes involved in critical metabolic pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells.

- Cell Signaling Disruption : By affecting signaling pathways, particularly those related to growth factors and oncogenes, the compound can alter cellular responses to external stimuli .

- DNA Interaction : Molecular modeling studies suggest that thiazole derivatives can bind to DNA structures, influencing gene expression and contributing to their antitumor activity .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study focused on colorectal cancer, derivatives of ethyl 2-aminothiazole were synthesized and evaluated for their anticancer activity. The compounds demonstrated significant cytotoxicity against HT-29 cells with IC50 values indicating potent activity. The research employed in silico modeling to predict interactions with beta-catenin, reinforcing the potential therapeutic applications of thiazole derivatives in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling a thiazole precursor with acetylthio-acetamide derivatives under nucleophilic conditions. Key steps include:

- Reagent Selection : Use potassium carbonate as a base in acetone to facilitate thiolate formation (as seen in analogous thiazole syntheses) .

- Temperature Control : Maintain room temperature during coupling to prevent side reactions (e.g., ester hydrolysis) .

- Purification : Employ recrystallization (ethanol is effective) or column chromatography to isolate the product, with TLC monitoring to confirm reaction completion .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to verify the thiazole ring, acetylthio group, and ester functionality. Aromatic protons and carbonyl signals are critical markers .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+1]+ at m/z 343.0642, as validated in related compounds) .

- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., ±0.4% deviation) to ensure purity .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- pH Sensitivity : Avoid extreme pH (e.g., <3 or >10) to prevent ester hydrolysis or thioacetamide degradation. Pre-experiment stability tests in buffers (pH 5–9) are recommended .

- Temperature : Store at 4°C in anhydrous conditions; thermal gravimetric analysis (TGA) can assess decomposition thresholds .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

- Methodological Answer :

- Comparative Assays : Use standardized protocols (e.g., CLSI guidelines) for MIC determination against reference strains. Test alongside structurally similar analogs (e.g., fluorophenyl or methyl-substituted derivatives) to isolate substituent effects .

- Purity Validation : Re-characterize the compound via HPLC and elemental analysis to rule out impurities as confounding factors .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify the acetylthio group (e.g., replace with sulfonamide or alkylthio moieties) and the ester (e.g., methyl vs. ethyl). Use parallel synthesis to generate a library .

- Biological Screening : Test analogs in enzyme inhibition assays (e.g., β-lactamase for antimicrobial activity) or cancer cell lines (MTT assay) to correlate substituents with activity .

Q. What mechanistic approaches are suitable for elucidating the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) against crystallized targets (e.g., bacterial dihydrofolate reductase) to predict binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics for enzyme-inhibitor interactions .

Q. How can researchers address low solubility in aqueous media during in vivo studies?

- Methodological Answer :

- Prodrug Design : Convert the ethyl ester to a water-soluble carboxylate salt via hydrolysis under mild basic conditions .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes and characterize release kinetics using dialysis membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.